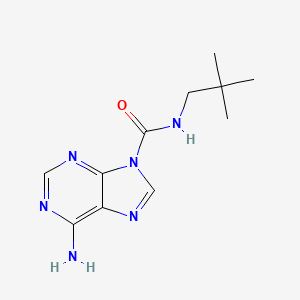

6-Amino-N-neopentyl-9H-purine-9-carboxamide

Description

Properties

IUPAC Name |

6-amino-N-(2,2-dimethylpropyl)purine-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O/c1-11(2,3)4-13-10(18)17-6-16-7-8(12)14-5-15-9(7)17/h5-6H,4H2,1-3H3,(H,13,18)(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOCWKFMJCKUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)N1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704447 | |

| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-87-8 | |

| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino N Neopentyl 9h Purine 9 Carboxamide and Its Analogues

Established Synthetic Pathways for Purine-9-carboxamide Scaffolds

The synthesis of the purine-9-carboxamide core can be achieved through several established pathways, each starting from different precursors and employing distinct chemical strategies.

Approaches Utilizing Purine (B94841) Precursors

One common strategy for synthesizing N9-substituted purine derivatives involves the modification of existing purine scaffolds. nih.gov This approach often starts with commercially available or readily synthesized purines, which are then subjected to reactions that introduce the desired functional groups. For instance, solid-phase synthesis techniques have been employed to create purine derivatives with an α-amino acid motif at the N9 position. nih.gov This method involves acylating polymer-supported amines with Fmoc-α-amino acids, followed by arylation with a substituted pyrimidine (B1678525) and subsequent cyclization to form the purine ring. nih.gov Another example involves the Suzuki-Miyaura cross-coupling of halopurines to introduce substituents at various positions before proceeding with N-9 functionalization. nih.gov

Derivatization from Diaminomaleonitrile (B72808)

A fundamental approach to constructing the purine ring system involves the use of simple, acyclic precursors. Diaminomaleonitrile has been identified as a key intermediate that can be converted into a wide array of naturally occurring purines. wikipedia.org This pathway leverages the reactivity of the nitrile and amino groups to build the fused imidazole (B134444) and pyrimidine rings that constitute the purine core. wikipedia.org While this is a foundational method for purine synthesis, its direct application to form complex N-9 carboxamides requires multiple subsequent steps to introduce the specific side chain.

Cyclization Strategies Involving Imidazole and Pyrimidine Derivatives

Building the purine scaffold from pre-existing imidazole or pyrimidine rings is a versatile and widely used strategy. mdpi.comresearchgate.net This approach allows for the controlled construction of the final purine ring with pre-determined substituents.

From Imidazole Precursors: Syntheses starting from 5-substituted 4-nitroimidazole (B12731) derivatives have been described. mdpi.com These imidazole precursors can be transformed into intermediates like 4-aminoimidazoyl-5-carboximes or 4-amino-5-aminomethyl-imidazole, which are then cyclized to form the purine ring system. mdpi.com This method provides a route to purines that may not have substituents at the 2 or 6 positions. mdpi.com

From Pyrimidine Precursors: The fusion of an imidazole ring onto a pyrimidine core is another common tactic. This can be achieved by starting with substituted pyrimidines, such as 4,6-dichloro-5-nitropyrimidine. nih.gov The chlorine atoms can be sequentially substituted with different amines, and the nitro group can be reduced to an amine. This diamino-pyrimidine intermediate can then be cyclized, for example by reacting with an aldehyde, to form the final purine scaffold. nih.gov A novel "deconstruction-reconstruction" strategy has also been developed, where a complex pyrimidine is converted into an iminoenamine building block, which can then be used in various heterocycle-forming reactions to generate diverse pyrimidine and other heterocyclic analogues. nih.gov

Functionalization and Diversification Strategies at Key Purine Positions

Once the purine-9-carboxamide scaffold is assembled, further chemical transformations can be performed to introduce a variety of functional groups at different positions on the purine ring, allowing for the exploration of structure-activity relationships.

N-9 Alkylation and Carboxamide Linkage Formation

The introduction of substituents at the N-9 position of the purine ring is a critical step in the synthesis of the target compound and its analogues. Alkylation of purines can be complex, often resulting in a mixture of N-9 and N-7 isomers. researchgate.netnih.govresearchgate.net

To achieve regioselective N-9 alkylation, various strategies have been developed:

Steric Hindrance: Introducing a bulky group at the C-6 position can shield the N-7 position, favoring alkylation at N-9. nih.gov For example, 6-(azolyl)purine derivatives can adopt conformations where the azole ring protects the N-7 position from alkylating agents. nih.gov

Catalysis and Optimized Conditions: The choice of base and solvent can significantly influence the N-9/N-7 ratio. researchgate.net The use of β-cyclodextrin has been shown to assist in the regioselective N-9 alkylation of purine, achieving high selectivity by blocking the N-7 position within its cavity. researchgate.net

The formation of the N-neopentyl-carboxamide linkage at the N-9 position is a key transformation. This is typically achieved by reacting the N-9 position of the purine with a suitable neopentyl isocyanate or by a multi-step process involving the introduction of a carboxyl group or its equivalent, followed by amide bond formation with neopentylamine.

Table 1: Examples of N-9 Substituted Purine Derivatives and Synthetic Methods

| Compound | N-9 Substituent | Synthetic Approach | Reference |

|---|---|---|---|

| 9-Methyl-2-morpholin-4-yl-8-substituted Phenyl-1H-purine | Methyl | Alkylation | researchgate.net |

| 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | Ethyl | Alkylation with sodium hydride and ethyl iodide | nih.gov |

| N-(Purin-6-yl)amino carboxylic acids | Aminocarboxylic acid chains | Nucleophilic substitution on 6-chloropurine (B14466) followed by N(9) modification | nih.gov |

| 2-Amino-6-bromo-9-methylpurine | Methyl | TBAF-assisted N-9 alkylation | nih.gov |

Substitutions at the C-2 Position of the Purine Ring

The C-2 position of the purine ring is another key site for chemical modification to generate analogues of 6-Amino-N-neopentyl-9H-purine-9-carboxamide. A variety of substituents can be introduced at this position to modulate the compound's properties.

One established method involves the non-aqueous diazotization and deamination of 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine derivatives. nih.gov This reaction, when carried out in aromatic solvents with an alkyl nitrite (B80452), can introduce aryl groups at the C-2 position. nih.gov Another powerful technique is the palladium-catalyzed alkynylation of a 2-iodo-purine derivative with terminal alkynes, which installs an alkyne substituent at the C-2 position. nih.gov The atoms for the C-2 and C-8 positions of the purine ring are often derived from folate-dependent one-carbon donors during de novo synthesis. nih.gov

Table 2: Research Findings on C-2 Position Substitutions

| Starting Material | Reagent/Catalyst | C-2 Substituent Introduced | Reference |

|---|---|---|---|

| 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | Isoamyl nitrite in aromatic solvents | Aromatic groups | nih.gov |

Modifications at the C-6 Amino Group

The C-6 amino group of the purine core is a critical site for chemical modification, enabling the synthesis of a diverse array of analogues with varied biological activities. Functionalization at this position often begins with versatile starting materials like 6-chloropurine or inosine (B1671953) derivatives. nih.govdaneshyari.com A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C-6 position. For instance, 6-chloropurine and its derivatives readily react with a wide range of nucleophiles, including amines, to introduce new substituents at this site. daneshyari.com

Another efficient method for C-6 functionalization involves the treatment of sugar-protected inosine or 2'-deoxyinosine (B131508) derivatives with reagents that activate the C-6 position for substitution. One such protocol uses a combination of iodine (I₂), triphenylphosphine (B44618) (Ph₃P), and diisopropylethylamine (EtN(i-Pr)₂) to facilitate the reaction with secondary amines or imidazole, leading to quantitative conversions into 6-N-(substituted)purine nucleosides. nih.gov The resulting 6-(imidazol-1-yl) derivatives are themselves versatile intermediates, capable of undergoing further SNAr reactions with various N-, O-, or S-nucleophiles to yield a broad spectrum of 6-substituted purine products. nih.gov

These methodologies allow for the systematic modification of the C-6 position, which is fundamental in structure-activity relationship (SAR) studies. By introducing different alkyl, aryl, or heterocyclic moieties at the amino group, chemists can fine-tune the steric, electronic, and hydrogen-bonding properties of the molecule.

Table 1: Selected Methods for C-6 Position Functionalization of Purines

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 6-Chloropurine | Various Nucleophiles (e.g., amines) | 6-Substituted Purines | daneshyari.com |

| Protected Inosine | Cyclic secondary amine, I₂/Ph₃P/EtN(i-Pr)₂ | 6-N-(substituted)purine nucleosides | nih.gov |

| 6-(Imidazol-1-yl) Purine | N, O, or S-nucleophiles | 6-(N, O, or S)-substituted products | nih.gov |

| 6-(Benzylsulfonyl) Purine | Arylamine, ambient temperature | SNAr displacement product | nih.gov |

Regioselective Synthesis Techniques for Purine Derivatives

The regioselective synthesis of purine derivatives is a significant challenge due to the presence of multiple reactive nitrogen atoms in the purine ring system. researchgate.net Achieving selectivity, particularly for N-9 substitution as seen in this compound, is crucial for obtaining the desired isomer and biological activity. Various techniques have been developed to control the site of modification.

One approach involves direct C-H functionalization, which can be directed by substituents on the purine ring. For example, a direct C-H cyanation of purines has been developed that predominantly occurs on the electron-rich imidazole motif, affording 8-cyanated purine derivatives. mdpi.com However, the regioselectivity can be switched from the C-8 to the C-2 position by the presence of an electron-donating 6-diethylamino group, which acts as a C-2 directing group. mdpi.com

For the synthesis of N-9 substituted purine nucleosides, direct ribosylation of nucleobases often suffers from a lack of regioselectivity. researchgate.net To address this, catalyst-based methods have been explored. A titanium-catalyzed ribosylation method has been reported to enhance the selectivity for N-9 purine nucleosides over the undesired exocyclic N-6 isomers. researchgate.net This process has been applied to the synthesis of various purine nucleosides with good yields and high regiocontrol. researchgate.net Multicomponent reactions starting from precursors like diaminomaleonitrile also offer a pathway to regioselectively synthesized purine derivatives, allowing for the construction of the heterocyclic system with predetermined substitution patterns. researchgate.net

Table 2: Comparison of Regioselective Synthesis Techniques for Purines

| Technique | Target Position(s) | Key Features | Reference |

|---|---|---|---|

| Direct C-H Cyanation | C-8 or C-2 | Regioselectivity is controlled by directing groups on the purine ring. | mdpi.com |

| Ti-Catalyzed Ribosylation | N-9 | Enhances selectivity for N-9 over N-6 isomers in nucleoside synthesis. | researchgate.net |

| Multicomponent Chemistry | Various | Builds the purine ring from acyclic precursors, controlling substituent placement. | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Practices for Purine Carboxamides

The synthesis of purine derivatives, including carboxamides, is increasingly being guided by the principles of green chemistry to minimize environmental impact and improve efficiency. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving atom economy.

A significant advancement in this area is the development of solvent-free and catalyst-free reaction conditions. For example, C6-azolyl purine nucleosides have been prepared in high yields through a C–N coupling reaction between unprotected 6-chloropurine nucleosides and N-heterocycles without the need for a solvent or a catalyst. rsc.org This method provides a simple and environmentally friendly alternative to traditional synthetic routes.

Advanced Spectroscopic and Analytical Characterization Methodologies in Purine Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 6-Amino-N-neopentyl-9H-purine-9-carboxamide, the ¹H NMR spectrum would be expected to display characteristic signals for the protons of the purine (B94841) ring, the neopentyl group, and the amino and amide functionalities.

Key expected proton signals include:

Purine Ring Protons: The C2-H and C8-H protons of the purine core typically appear as sharp singlets in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. For instance, in related 6,8,9-trisubstituted purine analogues, the C2-H proton signal is observed around δ 8.36 ppm. nih.gov

Amino Group Protons: The protons of the 6-amino group (-NH₂) are expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration. In similar structures, these signals have been observed. frontiersin.orgmdpi.com

Amide Proton: The N-H proton of the carboxamide linkage would likely present as a singlet or a triplet (if coupled to adjacent protons, though in this case it is a singlet), with a chemical shift that is also solvent-dependent.

Neopentyl Group Protons: The neopentyl moiety (-CH₂C(CH₃)₃) would give rise to two distinct signals: a singlet for the nine equivalent methyl protons (-C(CH₃)₃) at a higher field (typically around δ 1.0 ppm) due to shielding, and a singlet for the two methylene (B1212753) protons (-CH₂-) at a slightly lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-H (Purine) | ~8.0-8.5 | Singlet |

| C8-H (Purine) | ~8.5-9.0 | Singlet |

| 6-NH₂ | Variable | Broad Singlet |

| 9-CO-NH | Variable | Singlet |

| -CH₂- (Neopentyl) | ~3.5-4.0 | Singlet |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR signals include:

Purine Ring Carbons: The carbon atoms of the purine ring resonate at characteristic chemical shifts. Generally, C4 and C6 appear at lower fields (δ ~150-160 ppm), while C2, C5, and C8 appear at slightly higher fields. researchgate.net For example, in related purine derivatives, the purine carbons have been assigned in the range of δ 151-159 ppm. nih.gov

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of δ 160-170 ppm.

Neopentyl Group Carbons: The quaternary carbon of the neopentyl group would appear around δ 30-40 ppm, the methyl carbons around δ 25-30 ppm, and the methylene carbon at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Purine) | ~152 |

| C4 (Purine) | ~149 |

| C5 (Purine) | ~120 |

| C6 (Purine) | ~156 |

| C8 (Purine) | ~141 |

| C=O (Carboxamide) | ~165 |

| -CH₂- (Neopentyl) | ~50 |

| -C(CH₃)₃ (Neopentyl) | ~32 |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. emerypharma.comlibretexts.org

COSY: A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for instance, confirming the connectivity within any alkyl chains if they were more complex than the neopentyl group.

HSQC/HMBC: HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. These experiments would be crucial for the definitive assignment of all proton and carbon signals in this compound. mdpi.com

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around bonds, for example, the amide bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like purine derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govresearchgate.net

For this compound (C₁₁H₁₆N₆O), the expected monoisotopic mass is approximately 248.14 Da. Therefore, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 249.15 corresponding to the [M+H]⁺ ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying compounds. nih.gov An LC-MS analysis of a sample containing this compound would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, as well as its mass spectrum for confirmation. nih.govplos.org

Tandem mass spectrometry (MS/MS), often used in conjunction with LC, involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the neopentyl group, the carboxamide linkage, and fragmentation of the purine ring itself. Analysis of these fragmentation patterns is essential for confirming the proposed structure.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum, or "fingerprint," of the molecule is obtained. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of key structural motifs, including the purine core, the primary amino group, the carboxamide linkage, and the neopentyl substituent.

The primary amino group (-NH₂) at the C6 position is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3550-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes. For comparison, the IR spectrum of adenine (B156593) reveals such characteristic bands for the amino group researchgate.net. The N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range.

The carboxamide group (-C(O)NH-) introduced at the N9 position is a key feature of the molecule. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to occur in the range of 1680-1630 cm⁻¹. The N-H bending vibration of the secondary amide, the Amide II band, typically appears between 1570 cm⁻¹ and 1515 cm⁻¹.

The neopentyl group [(CH₃)₃CCH₂-] will be identifiable by its characteristic aliphatic C-H stretching and bending vibrations. The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations for the methyl groups should be observable around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The presence of the tert-butyl moiety within the neopentyl group may give rise to a characteristic splitting of the symmetric bending band.

A summary of the anticipated IR absorption bands for this compound is presented in the interactive table below, based on established correlations for functional groups found in similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3550 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Amide (-C(O)NH-) | C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1570 - 1515 | |

| Neopentyl Group | C-H Stretch (aliphatic) | 2960 - 2850 |

| C-H Bend (methyl) | ~1465 and ~1370 | |

| Purine Ring | C=N and C=C Stretches | 1600 - 1400 |

| Ring Skeletal Vibrations | Fingerprint Region (<1400) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and analysis of purine carboxamides, providing robust means for both the isolation of the target compound from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent techniques employed for these purposes due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of purine derivatives. For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The relatively nonpolar neopentyl group and the purine core of the molecule will interact with the C18 stationary phase, while the more polar amino and carboxamide groups will have a greater affinity for the mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution where the proportion of the organic modifier is increased over time, a fine-tuned separation of the target compound from impurities and starting materials can be achieved.

Detection is most commonly performed using a UV-Vis detector, as the purine ring system exhibits strong absorbance in the UV region, typically around 260 nm. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram at a specific retention time. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. A typical HPLC method for the analysis of purine derivatives is outlined in the table below.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer several advantages, including shorter run times and reduced solvent consumption, making it ideal for high-throughput screening and quality control applications.

The principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography being the predominant mode for purine derivatives frontiersin.orgnih.gov. Due to the increased efficiency of UPLC, very complex mixtures can be resolved into their individual components with high fidelity. UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide an additional dimension of analysis, confirming the molecular weight of the eluted compound and providing further structural information. This hyphenated technique is particularly powerful for the unambiguous identification of the target compound and any potential impurities. A representative UPLC method for purine analysis is summarized below.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution Mode | Gradient elution |

| Flow Rate | 0.2 - 0.6 mL/min |

| Detection | UV-PDA (Photodiode Array) and/or Mass Spectrometry (MS) |

| Injection Volume | 1 - 5 µL |

X-ray Crystallography for Solid-State Structural Determination of Purine Carboxamide Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its physical and chemical properties.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal following its synthesis and purification. The process involves growing a high-quality single crystal, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound has not been reported in the crystallographic databases, the analysis of related purine derivatives provides insight into the expected structural features nih.gov. For example, the crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate reveals the planarity of the purine ring system and the specific tautomeric form present in the solid state researchgate.net.

A crystallographic study of this compound would definitively establish:

The planarity of the purine ring system.

The precise bond lengths and angles of the entire molecule, including the N-neopentyl and carboxamide moieties.

The conformation of the neopentyl group relative to the purine ring.

The pattern of intermolecular hydrogen bonding, which is expected to involve the 6-amino group and the carboxamide N-H and C=O groups. These interactions are critical in defining the crystal packing and influencing properties such as melting point and solubility.

The presence of any solvent molecules within the crystal lattice.

The crystallographic data obtained would be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and would be presented in a standardized format, as exemplified in the table below for a hypothetical crystal structure.

| Parameter | Example Data |

| Chemical Formula | C₁₁H₁₆N₆O |

| Formula Weight | 248.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor | < 0.05 |

Molecular Interactions and Biochemical Mechanisms of Action of 6 Amino N Neopentyl 9h Purine 9 Carboxamide Analogues

Enzyme Inhibition and Activation Mechanisms

Purine (B94841) analogues can also exert their biological effects by interacting with various enzymes, particularly those involved in protein phosphorylation (kinases) and purine metabolism.

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The structural similarity of the purine core to ATP, the phosphate-donating substrate for kinases, makes purine analogues a privileged scaffold for designing kinase inhibitors. nih.gov

A variety of purine analogues have demonstrated significant kinase inhibitory activity. nih.gov For example, a study of 6,8,9-poly-substituted purines identified 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) as an inhibitor of Death-Associated Protein Kinase 1 (DAPK-1) with an IC50 value of 2.5 μM. nih.gov This compound was identified through screening against 96 human kinases known to be involved in apoptosis. nih.gov Another study on 4-methylbenzamide (B193301) derivatives containing a 2,6-substituted purine moiety found that one analogue showed good inhibitory activity against PDGFRα and PDGFRβ receptor kinases, with 45% and 36% inhibition, respectively, at a 1 μM concentration. mdpi.com

| Compound | Target Kinase | Inhibition Data |

|---|---|---|

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | DAPK-1 | IC50 = 2.5 μM |

| 4-((6-Amino-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide | PDGFRα | 45% at 1 μM |

| 4-((6-Amino-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide | PDGFRβ | 36% at 1 μM |

The synthesis, salvage, and degradation of purines are controlled by a complex network of enzymes. nih.govmdpi.com Purine analogues can interfere with this network, leading to significant physiological consequences. Disorders in purine metabolism, often caused by genetic defects in these enzymes, can lead to a range of diseases. nih.gov

Synthetic 6-substituted purine derivatives have been evaluated as inhibitors of enzymes involved in purine catabolism. A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were synthesized and tested as inhibitors of xanthine (B1682287) oxidase, a key enzyme in the purine degradation pathway that converts hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netfrontiersin.org The study found that introducing an aryl substituent at position 5 of the oxazole (B20620) ring increased inhibitory efficiency, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The most active compound, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, demonstrated a competitive type of inhibition, indicating it competes with the natural substrate for the enzyme's active site. researchgate.net Such findings suggest that enzymes of the purine metabolism pathway are viable targets for bioactive purine carboxamides. researchgate.net

Other Enzyme-Ligand Interactions

Analogues of 6-Amino-N-neopentyl-9H-purine-9-carboxamide have demonstrated significant interactions with various enzymes, suggesting that their biological effects are mediated through the inhibition of key enzymatic pathways. Research into these enzyme-ligand interactions has identified specific molecular targets, providing insight into the mechanisms underlying their therapeutic potential.

One area of investigation has been the inhibition of kinases. In a broad screening against 96 recombinant human kinases known to be involved in apoptotic events, a purine derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as a notable inhibitor of Death-Associated Protein Kinase 1 (DAPK-1). nih.gov This finding suggests that the pro-apoptotic effects of certain purine analogues may be directly linked to their ability to modulate the activity of this specific kinase. nih.gov

Furthermore, purine carboxamide analogues have been evaluated as inhibitors of xanthine oxidase, a crucial enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. researchgate.net A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives showed potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. Kinetic studies of the most active compound in this series revealed a competitive type of inhibition, indicating that the inhibitor competes with the substrate for binding to the enzyme's active site. researchgate.net

| Compound Class | Target Enzyme | Inhibition Details | Reference |

|---|---|---|---|

| 6,8,9-poly-substituted purines | Death-Associated Protein Kinase 1 (DAPK-1) | IC50 value of 2.5 μM for 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | nih.gov |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Competitive inhibition; IC50 values in the nanomolar range | researchgate.net |

Modulation of Cellular Signaling Pathways

The biological activity of purine carboxamide analogues is closely tied to their ability to modulate critical cellular signaling pathways that govern cell fate and function.

Influence on DNA and RNA Synthesis Processes

Purine analogues are well-recognized for their capacity to interfere with the synthesis of nucleic acids. The fundamental role of purines as building blocks for DNA and RNA makes their synthetic pathways a key target for therapeutic intervention. medchemexpress.comnih.gov Several studies have concluded that certain purine-containing compounds function as inhibitors of DNA biosynthesis. nih.gov This inhibitory action is a cornerstone of the anticancer mechanisms attributed to purine nucleoside analogs. medchemexpress.com

Specific 6-substituted purine and 9-beta-D-ribofuranosyl purine analogues have been shown to interact directly with both RNA and DNA. nih.gov Thermal melting and circular dichroism studies indicated that some of these compounds can bind to single-stranded RNA and potentially interfere with the formation of RNA duplexes, highlighting a direct mechanism of interaction with genetic material. nih.gov

Engagement with Energy Transfer Systems within Cells

Purine nucleotides, particularly adenosine (B11128) triphosphate (ATP), are central to cellular energy transfer. The biosynthesis of purines is intrinsically linked to the regulation of cell growth through its role in ATP production. nih.gov Research has demonstrated that the rate of purine de novo synthesis can be a limiting factor for the growth rate of cells. An increased supply of purine nucleotides can enhance the growth rate, primarily by boosting ATP production and facilitating the transition from the G1 to the S phase of the cell cycle. nih.gov Purine compounds also interact with P1- and P2-purinoceptors, which are involved in ATP-mediated signaling, further underscoring their role in cellular energy dynamics. scispace.com

Inhibition of Specific Inflammatory Pathways (e.g., TLR4/MyD88/NF-κB)

Chronic inflammation is associated with various diseases, and the Toll-like receptor 4 (TLR4) signaling pathway is a key mediator of inflammatory responses. nih.govnih.gov The interaction between TLR4 and the myeloid differentiation primary response 88 (MyD88) adapter protein activates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory molecules. nih.govnih.gov

Novel 9-cinnamyl-9H-purine analogues have been specifically designed as inhibitors of this pathway. nih.gov Mechanistic studies revealed that these compounds disrupt the crucial protein-protein interaction between TLR4 and MyD88. This disruption effectively suppresses the downstream activation of the NF-κB signaling pathway, resulting in reduced levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, as well as lower levels of iNOS and COX-2 proteins. nih.gov This targeted inhibition demonstrates the potential of purine analogues to serve as anti-inflammatory agents by intervening in specific signal transduction cascades. nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Regulation by Purine Carboxamide Analogues

A significant aspect of the anticancer activity of purine carboxamide analogues is their ability to induce apoptosis (programmed cell death) and regulate the cell cycle. nih.govnih.gov Analysis of treated cancer cells often shows an accumulation of cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. nih.gov Techniques such as Annexin-V staining confirm that these compounds induce cell death through an apoptotic mechanism. nih.gov

Caspase Activation Studies

The execution phase of apoptosis is orchestrated by a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes is a hallmark of apoptotic cell death. Studies on purine analogues have provided direct evidence of their role in initiating the caspase cascade.

For instance, treatment of leukemic cells with (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) resulted in an increased expression of caspase-3 and cytochrome c genes. nih.gov This suggests the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov Caspase-3 is a key executioner caspase, and its activation, along with the release of cytochrome c from the mitochondria, is a critical step in this process. nih.govnih.gov Further supporting this, assays have demonstrated the cleavage of initiator caspases in response to treatment with active purine analogues, confirming the induction of apoptosis via caspase activation. nih.gov

| Apoptotic Stage | Percentage of Cells | Key Molecular Event | Reference |

|---|---|---|---|

| Early Apoptosis | 25.8% | Increased expression of caspase-3 and cytochrome c genes | nih.gov |

| Late Apoptosis | 29.0% | Activation of the intrinsic mitochondrial pathway | nih.gov |

Cell Cycle Arrest Mechanisms

The cytotoxic effects of 6-aminopurine analogues, including compounds structurally related to this compound, are frequently associated with their ability to interfere with the cell cycle, leading to arrest at various checkpoints. This disruption of normal cell cycle progression is a key mechanism underlying their potential as anticancer agents. Research into the specific mechanisms of action of these purine derivatives has revealed their capacity to halt cell proliferation by inhibiting crucial processes such as DNA synthesis.

Detailed studies on analogues of this compound have demonstrated a dose-dependent impact on cell cycle distribution in human cancer cell lines. For instance, investigations into certain N-(purin-6-yl)aminoalkanoyl derivatives have shown that at concentrations approaching the half-maximal cytotoxic concentration (CC50), these compounds can act as effective blockers of DNA synthesis. nih.gov This inhibition leads to a notable decrease in the proportion of cells in the S phase of the cell cycle, where DNA replication occurs. nih.gov

Consequently, a significant accumulation of cells in the G1 phase is observed at these concentrations. nih.gov This G1 arrest prevents cells from entering the S phase, thereby halting proliferation. When the concentration of these purine analogues is increased beyond the CC50 value, a more pronounced cellular response is triggered. This includes significant cell death within the G1-arrested population, which is reflected in a relative increase in the proportion of cells found in the G2/M phase. nih.gov The accumulation of cells in the G2/M phase is thought to be a consequence of the cell's DNA damage response, where the cell cycle is delayed to allow for DNA repair before proceeding to mitosis. nih.gov

The specific effects on cell cycle distribution can vary between different cancer cell lines, indicating that the cellular context and genetic background of the cancer cells may influence their susceptibility to these compounds. For example, in the COLO201 colorectal adenocarcinoma cell line, a prominent G2/M phase arrest was observed. nih.gov In contrast, the MDA-MB-231 breast adenocarcinoma cell line exhibited a more pronounced G1 phase accumulation under similar conditions. nih.gov

The following interactive table summarizes the effects of a representative N-(purin-6-yl)aminoalkanoyl derivative on the cell cycle distribution of COLO201 and MDA-MB-231 cells after 24 hours of incubation.

| Cell Line | Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| COLO201 | Control | 52.1 | 35.4 | 12.5 |

| COLO201 | 1.0 | 55.2 | 25.1 | 19.7 |

| COLO201 | 2.5 | 48.9 | 18.5 | 32.6 |

| MDA-MB-231 | Control | 60.3 | 28.1 | 11.6 |

| MDA-MB-231 | 1.0 | 68.7 | 15.3 | 16.0 |

| MDA-MB-231 | 2.5 | 72.4 | 9.8 | 17.8 |

Other related purine analogues have also been shown to induce cell cycle arrest. For example, certain 6-morpholino and 6-amino-9-sulfonylpurine derivatives have been found to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. nih.gov Similarly, a derivative of 6-mercaptopurine, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine, was shown to induce G2/M phase arrest in human hepatocellular carcinoma cells. nih.gov This was associated with a reduction in the levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1, key regulators of cell cycle progression. nih.gov

Collectively, these findings underscore that a primary mechanism of action for this class of purine compounds is the induction of cell cycle arrest, mediated primarily through the inhibition of DNA synthesis and the modulation of key cell cycle regulatory proteins. The specific phase of arrest can be dose-dependent and vary among different cancer cell types.

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies of 6 Amino N Neopentyl 9h Purine 9 Carboxamide Derivatives

Elucidating Key Structural Determinants for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effect. For this class of purine (B94841) derivatives, SAR analyses have focused on three main regions: the N-9 position of the purine ring, the C-6 substituent, and the nature of the neopentyl moiety.

The N-9 position of the purine ring is a critical site for modification, and its substitution pattern significantly modulates both the potency and selectivity of the compounds.

Steric Hindrance: Generally, increased steric bulk at the N-9 position tends to reduce the inhibitory potential of purine derivatives. researchgate.net

Small Substituents: A proton at the N-9 position (an N-9-H purine) has been shown to increase potency in related series of adenosine (B11128) receptor antagonists. nih.gov

The C-6 position of the purine ring is paramount for the biological activity of this class of compounds.

C-6 Amino Group: The exocyclic amino group at the C-6 position is a key pharmacophoric feature. It typically acts as a crucial hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the receptor binding site. Studies on related purine series have shown that replacing this amino group is often detrimental to activity. researchgate.net Furthermore, electron-donating substituents at the C-6 position, such as the amino group, are beneficial for promoting the desired N-9 tautomer for synthesis and enhancing the stability of the final products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a series of related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives, a 3D-QSAR study was conducted to understand the structural requirements for their analgesic activity. nih.gov

Using Molecular Field Analysis, an equation was developed that correlated the pain threshold variations in mice with specific molecular descriptors. nih.gov The resulting model demonstrated strong statistical significance and predictive power. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Number of Compounds (n) | 48 | The total number of compounds used to build the QSAR model. nih.gov |

| Correlation Coefficient (r) | 0.923 | A measure of the quality of the linear relationship between predicted and actual activity. nih.gov |

| Square Correlation Coefficient (r²) | 0.852 | Indicates that 85.2% of the variance in the biological activity is explained by the model. nih.gov |

| Prediction Error Range | 1.71% to 8.92% | The range of errors observed when the model was used to predict the activity of 9 test compounds. nih.gov |

This type of analysis is invaluable for rationally designing new derivatives with potentially enhanced activity by predicting their potency before synthesis.

Structure-Kinetics Relationship (SKR) Analysis for Ligand-Receptor Dissociation and Association

Beyond simple binding affinity (Ki), the kinetic parameters of ligand-receptor binding, such as the association rate constant (k_on) and the dissociation rate constant (k_off), are gaining attention in drug design. ibmc.msk.ru The ratio of these constants determines the affinity, but their individual values describe the time a drug resides on its target, which can significantly influence its pharmacological effect. This analysis is known as Structure-Kinetics Relationship (SKR).

While specific SKR data for 6-Amino-N-neopentyl-9H-purine-9-carboxamide is not detailed in the provided sources, studies on other purine-like derivatives targeting adenosine receptors illustrate the principles. For a series of pyrido[2,1-f]purine-2,4-dione derivatives acting as human adenosine A3 receptor antagonists, a detailed SKR analysis was performed. acs.org The study revealed that minor structural modifications could lead to dramatic changes in binding kinetics. acs.org

The key findings from this related series include:

A 30-fold variation in association rate constants ((1.0 ± 0.1) × 10⁵ M⁻¹s⁻¹ to (3.0 ± 0.3) × 10⁶ M⁻¹s⁻¹). acs.org

A remarkable 290-fold difference in dissociation rate constants, leading to vastly different residence times (RT), from 2.2 minutes to 391 minutes. acs.org

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (RT) (min) |

|---|---|---|---|

| Antagonist 5 | (1.1 ± 0.2) × 10⁶ | (1.4 ± 0.5) × 10⁻² | 2.2 |

| Antagonist 27 | (1.9 ± 0.3) × 10⁵ | (4.7 ± 0.7) × 10⁻⁵ | 376 |

| Antagonist 30 | (3.0 ± 0.3) × 10⁶ | (1.8 ± 0.1) × 10⁻³ | 9.1 |

| Antagonist 31 | (1.0 ± 0.1) × 10⁵ | (5.3 ± 1.5) × 10⁻⁵ | 391 |

These findings highlight that rational drug design can modulate not only how tightly a ligand binds but also for how long, a critical factor for in vivo efficacy.

Mutagenesis Studies to Probe Receptor Binding Sites

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within a receptor that are critical for ligand binding. By systematically substituting individual amino acids in the binding pocket and then measuring the binding affinity of the ligand to the mutated receptor, researchers can map the key interaction points.

For the broader class of purine derivatives that target G protein-coupled receptors like adenosine receptors, mutagenesis studies have been instrumental. These studies typically involve mutating residues in the transmembrane helices or extracellular loops that are predicted to form the binding pocket. A significant loss in binding affinity or potency upon mutation of a specific residue strongly implies a direct interaction between that residue and the ligand. While specific mutagenesis data for this compound was not available in the consulted resources, this methodology remains a cornerstone for validating binding poses predicted by computational docking and for understanding the molecular basis of ligand selectivity.

Lack of Publicly Available Research Data for "this compound" Precludes Article Generation

A thorough and exhaustive search of scientific literature and databases has revealed no specific publicly available research data on the chemical compound "this compound" pertaining to computational chemistry and modeling approaches. The specific areas of inquiry, including molecular docking simulations, homology modeling, and molecular dynamics simulations, as outlined in the provided structure, have yielded no results for this particular molecule.

While computational studies are prevalent for a wide range of purine derivatives, the unique combination of the neopentyl group at the N-position of the carboxamide on the 9H-purine core of this specific compound does not appear in the accessible scientific record. Consequently, detailed information regarding its binding mode analysis, hydrogen bonding network, conformational analysis, or potential proton transfer pathways, as requested, is not available.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require speculation or the extrapolation of data from dissimilar molecules, which would not meet the required standards of scientific accuracy and specificity.

Computational Chemistry and Modeling Approaches for 6 Amino N Neopentyl 9h Purine 9 Carboxamide Research

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in solving the Schrödinger equation, offer a detailed depiction of electron distribution and its implications for molecular geometry and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a robust tool for investigating the electronic structure of purine (B94841) derivatives. nih.govresearchgate.net DFT calculations are employed to determine the optimized molecular geometry of 6-Amino-N-neopentyl-9H-purine-9-carboxamide, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Such calculations are foundational for understanding the molecule's three-dimensional conformation, which is a critical determinant of its interaction with biological targets.

Furthermore, DFT is utilized to compute a range of electronic properties that shed light on the molecule's reactivity and stability. nih.gov A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgacs.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

DFT calculations also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.gov

Below is a representative table of DFT-computed geometrical parameters for a related purine derivative, illustrating the type of data obtained from such calculations.

| Parameter | Bond Length (Å) / Angle (°) |

| N1-C2 | 1.345 |

| C2-N3 | 1.330 |

| N3-C4 | 1.358 |

| C4-C5 | 1.380 |

| C5-C6 | 1.410 |

| C6-N1 | 1.375 |

| C5-N7 | 1.385 |

| N7-C8 | 1.315 |

| C8-N9 | 1.370 |

| N9-C4 | 1.378 |

| C6-N10 (Amino) | 1.360 |

| N9-C11 (Carboxamide) | 1.420 |

| C11-O12 | 1.230 |

| C11-N13 | 1.350 |

| Angle | |

| C2-N1-C6 | 118.5 |

| N1-C2-N3 | 123.0 |

| C2-N3-C4 | 112.0 |

| N3-C4-C5 | 126.5 |

| C4-C5-C6 | 120.0 |

| C5-C6-N1 | 119.0 |

| C4-N9-C8 | 105.0 |

| N9-C8-N7 | 114.0 |

| C8-N7-C5 | 103.5 |

| N7-C5-C4 | 110.5 |

Note: The data in this table is illustrative for a purine scaffold and not specific to this compound, as specific experimental or calculated data for this exact molecule is not publicly available.

Understanding the binding affinity of this compound to its biological target is paramount for assessing its potential efficacy. Binding free energy calculations provide a quantitative measure of this affinity. Several computational methods are employed for this purpose, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being among the most common. nih.govnih.govfrontiersin.org

These "end-point" methods calculate the binding free energy by estimating the difference in the free energies of the protein-ligand complex, the free protein, and the free ligand. nih.gov The total binding free energy is a sum of several components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. frontiersin.org While computationally less demanding than more rigorous methods, MM/PBSA and MM/GBSA can provide valuable insights into the driving forces of ligand binding. nih.gov

More accurate, albeit computationally intensive, methods for calculating relative binding free energies (RBFE) include alchemical free energy calculations such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). h1.conih.govresearchgate.netnih.gov These methods involve the gradual transformation of one ligand into another within the binding site of the protein, allowing for a precise calculation of the difference in their binding affinities. nih.govresearchgate.net Such calculations are particularly useful in lead optimization, where the goal is to predict the effect of small chemical modifications on the binding potency of a compound series. h1.co

A typical breakdown of the energy components in a binding free energy calculation is presented in the table below.

| Energy Component | Description |

| ΔGbind | Total Binding Free Energy |

| ΔEvdw | van der Waals Energy |

| ΔEelec | Electrostatic Energy |

| ΔGpolar | Polar Solvation Energy |

| ΔGnonpolar | Non-polar Solvation Energy |

| -TΔS | Entropic Contribution |

Ligand-Based and Receptor-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.comrsc.org This approach is instrumental in virtual screening and the design of new molecules with improved activity.

Ligand-Based Pharmacophore Modeling is employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of active compounds to derive a common feature hypothesis that is presumed to be responsible for their biological activity. nih.govmdpi.comnih.gov The process involves generating multiple conformations for each active molecule and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govresearchgate.net The resulting pharmacophore model represents a 3D query that can be used to search large chemical databases for novel compounds with the desired features. nih.gov

Receptor-Based Pharmacophore Modeling , on the other hand, is utilized when the 3D structure of the target protein, often in complex with a ligand, is available. nih.govresearchgate.netnih.govfrontiersin.org This approach directly analyzes the interactions between the ligand and the amino acid residues in the binding pocket to define the key pharmacophoric features. nih.gov By identifying the crucial hydrogen bonds, hydrophobic contacts, and other interactions, a pharmacophore model can be constructed that reflects the specific requirements of the binding site. researchgate.net This model can then be used to screen for new molecules that are complementary to the target's active site. nih.gov

For a molecule like this compound, a pharmacophore model would likely include the features outlined in the following table.

| Pharmacophoric Feature | Description | Potential Location on the Molecule |

| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | The amino group at the 6-position; the N-H of the carboxamide. |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen bond. | The nitrogen atoms in the purine ring; the oxygen atom of the carboxamide. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The purine ring system. |

| Hydrophobic Group | A nonpolar group that tends to avoid water. | The neopentyl group. |

Future Research Directions and Unexplored Avenues for 6 Amino N Neopentyl 9h Purine 9 Carboxamide Research

Design and Synthesis of Novel N-Neopentyl Purine (B94841) Carboxamide Analogues with Tuned Selectivity

The future development of 6-Amino-N-neopentyl-9H-purine-9-carboxamide hinges on the strategic design and synthesis of new analogues with improved potency and selectivity. Current synthetic methodologies provide a robust foundation for creating diverse chemical libraries. For instance, multicomponent reactions, such as the Ugi four-component reaction, have been successfully employed to generate libraries of purine-based N-acyl-α-carboxamides by modifying substituents at various positions on the purine pharmacophore. acs.org This approach allows for the rapid assembly of complex molecules from simple building blocks, facilitating the exploration of a wide chemical space.

Future efforts should focus on systematically modifying the core structure. Key areas for modification include:

The N-neopentyl group: Altering the size, shape, and flexibility of this group could significantly impact binding affinity and selectivity for target proteins.

The 6-amino position: Introducing different substituents could modulate hydrogen bonding interactions within a target's active site.

The purine core: Synthesis of deaza and aza analogues, where core nitrogen atoms are replaced with carbon, can fine-tune the electronic properties and metabolic stability of the compound. nih.gov

A promising strategy involves the development of fast and efficient amide coupling procedures, which are crucial for synthesizing carboxamide derivatives. fu-berlin.de Such methods would enable the creation of a wide variety of analogues from diverse carboxylic acid and diaminouracil precursors under mild conditions, avoiding the need for hazardous reagents. fu-berlin.de By creating and screening these focused libraries, researchers can identify analogues with precisely tuned selectivity for specific biological targets, potentially leading to more effective therapeutic agents with fewer off-target effects.

Advanced Mechanistic Studies of Molecular Interactions

A deep understanding of how this compound and its analogues interact with their biological targets at a molecular level is critical for rational drug design. A suite of advanced biophysical and computational techniques can be employed to elucidate these mechanisms.

Structural Biology: X-ray crystallography is a powerful tool for visualizing the precise binding mode of a purine analogue within the active site of its target protein. nih.govdiva-portal.org Crystal structures can reveal key hydrogen bonds, hydrophobic interactions, and water-mediated contacts that are essential for binding affinity and selectivity. nih.gov This structural information provides an invaluable blueprint for designing next-generation inhibitors with improved properties. nih.gov

Biophysical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in studying molecular structure, conformation, and intermolecular interactions in solution. researchgate.net It can be used to confirm the structure of synthesized analogues and to study proton-transfer processes that influence chemical reactivity and biological function. researchgate.net Low-temperature NMR spectroscopy can even allow for the direct observation of tautomeric equilibria, which is vital for predicting hydrogen-bonding patterns and interactions with biological targets. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS). acs.orgwhiterose.ac.uk This information helps to understand the driving forces behind the ligand-protein interaction and can guide the optimization of inhibitor design. acs.orgwhiterose.ac.uk

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for studying the kinetics of binding interactions (association and dissociation rates) in real-time. nih.gov It is highly valuable for screening compound libraries and for the detailed characterization of high-affinity binders. nih.gov

Computational Modeling: Molecular docking and pharmacophore modeling are essential computational tools for predicting how ligands will bind to a target protein. nih.govnih.gov These in silico methods can screen large virtual libraries to prioritize compounds for synthesis and experimental testing, significantly accelerating the discovery process. nih.govdokumen.pub

By integrating these techniques, researchers can build a comprehensive picture of the structure-activity relationships (SAR) that govern the compound's biological effects, paving the way for the rational design of more potent and selective molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and offers immense potential for research on purine carboxamides. acs.org These computational methods can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and generate novel molecular structures. researchgate.net

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties. researchgate.net By combining generative design with reinforcement learning, these models can be trained on existing data of active purine analogues to produce novel structures that are optimized for high affinity, selectivity, and favorable pharmacokinetic profiles. acs.org

Virtual Screening and Hit Identification: ML-based approaches can be used to screen massive virtual libraries of compounds far more quickly and cost-effectively than traditional high-throughput screening. researchgate.net These models can predict the biological activity of a molecule based on its structure, helping to identify the most promising candidates for further investigation. researchgate.net

Predictive Modeling: ML algorithms can be trained to predict various properties of a compound, including its bioactivity, toxicity, and metabolic stability. For example, machine learning has been used to identify the role of impaired purine metabolism in the pathogenesis of gout by analyzing gut microbiome data. nih.gov Similarly, ML models can be developed to predict the interaction of purine carboxamides with specific targets.

Optimizing Synthesis: AI can also assist in optimizing the design-make-test-analyze (DMTA) cycle, which is a major bottleneck in drug discovery. acs.org By predicting synthetic accessibility and optimizing reaction pathways, AI can shorten the time required to synthesize and test new compounds. acs.org

The application of these AI and ML methods can significantly accelerate the pace of research, reduce costs, and increase the success rate of identifying potent and selective N-neopentyl purine carboxamide analogues. researchgate.net

Exploration of Additional Biochemical Targets and Pathways

While initial research may focus on a primary target, a significant avenue for future investigation lies in exploring additional biochemical targets and pathways that may be modulated by this compound and its analogues. Purine analogues are a versatile class of molecules known to interact with a wide range of biological targets, making them relevant to numerous disease states. researchgate.net

Potential areas for exploration include:

Protein Kinases: Many purine derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov Screening campaigns against panels of different kinases could uncover novel anticancer applications.

Adenosine (B11128) and Purinergic Receptors: As structural mimics of natural purines, these compounds are prime candidates for modulating purinergic signaling. For instance, analogues could be designed to target specific adenosine receptor subtypes, which are involved in cardiovascular, inflammatory, and neurological processes. acs.org

Metabolic Enzymes: The purine metabolism pathway is crucial for cellular function, and its dysregulation is linked to diseases like gout. nih.govnih.gov Analogues could be tested for their ability to inhibit key enzymes in this pathway, such as xanthine (B1682287) oxidase or adenosine deaminase. researchgate.net

Riboswitches: In bacteria, riboswitches are RNA elements that can bind directly to small molecules to regulate gene expression. researchgate.net Purine-binding riboswitches represent a promising target for the development of novel antimicrobial agents. researchgate.net

Viral Enzymes: Purine analogues have a long history as antiviral agents, often by inhibiting viral polymerases or other enzymes essential for replication. researchgate.net New analogues could be screened for activity against a range of viruses.

A systematic approach, combining computational screening with broad-based experimental assays, will be essential to identify these new biological activities and expand the therapeutic potential of the N-neopentyl purine carboxamide scaffold.

Development of Advanced Analytical Methods for Purine Carboxamide Characterization in Complex Biological Systems

To fully understand the biological fate and activity of this compound and its analogues, the development of advanced analytical methods is essential. These methods must be capable of accurately and sensitively detecting and quantifying the compounds and their metabolites in complex biological matrices such as plasma, urine, and cell lysates. researchgate.netnih.gov

Mass Spectrometry-Based Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. researchgate.netnih.gov

High Sensitivity and Specificity: LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the reliable determination of dozens of purine-related analytes simultaneously, even at very low concentrations. researchgate.netnih.gov

Metabolite Identification: High-resolution mass spectrometry (HRMS) can be used to identify and characterize the metabolites of the parent compound, providing critical insights into its metabolic pathways and potential for drug-drug interactions. nih.gov

Versatility: These methods can be adapted to a wide range of biological samples and are suitable for both in vitro and in vivo studies, from cell culture experiments to preclinical pharmacokinetic studies. nih.govdiva-portal.org

Future research in this area should focus on developing and validating robust LC-MS/MS assays specifically for this compound and its key analogues. researchgate.net This would involve optimizing sample preparation techniques to remove interfering substances, fine-tuning chromatographic conditions for optimal separation, and establishing sensitive mass spectrometric detection parameters. nih.gov The availability of such validated, high-throughput methods is crucial for advancing these compounds through the drug development pipeline, enabling accurate pharmacokinetic profiling and a deeper understanding of their mechanism of action in biological systems. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.